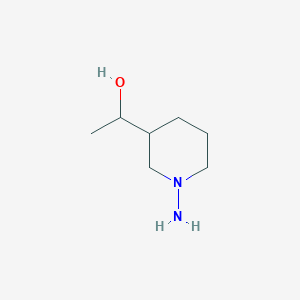
1-(1-氨基哌啶-3-基)乙醇
描述
1-(1-Aminopiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
1-(1-Aminopiperidin-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Aminopiperidin-3-yl)ethan-1-ol can be synthesized through several methods, including:
Reduction of 1-(1-aminopiperidin-3-yl)ethanone: This involves the reduction of the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis of 1-(1-aminopiperidin-3-yl)ethanone oxime: This method involves the hydrolysis of the oxime derivative to yield the hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions (temperature, pressure, solvent) is crucial to achieving the desired product.
化学反应分析
1-(1-Aminopiperidin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in 1-(1-aminopiperidin-3-yl)ethanone.
Reduction: The amino group can be reduced further to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: 1-(1-aminopiperidin-3-yl)ethanone
Reduction: Secondary amines
Substitution: Halogenated derivatives
作用机制
1-(1-Aminopiperidin-3-yl)ethan-1-ol is similar to other piperidine derivatives, such as 1-(3-aminopiperidin-1-yl)ethanone and 1-(3-aminopiperidin-1-yl)ethanol. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxyl group in 1-(1-Aminopiperidin-3-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its counterparts.
相似化合物的比较
1-(3-aminopiperidin-1-yl)ethanone
1-(3-aminopiperidin-1-yl)ethanol
1-(3-aminopiperidin-1-yl)propan-1-ol
属性
IUPAC Name |
1-(1-aminopiperidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7-3-2-4-9(8)5-7/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIYVXMZSNKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)

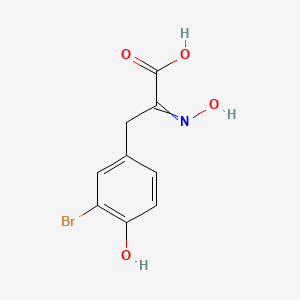
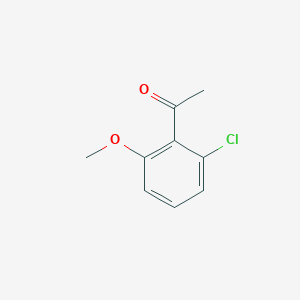
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)


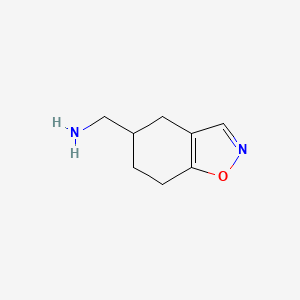
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
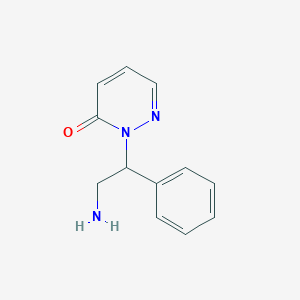
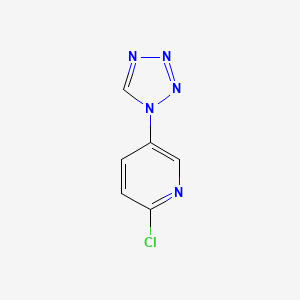
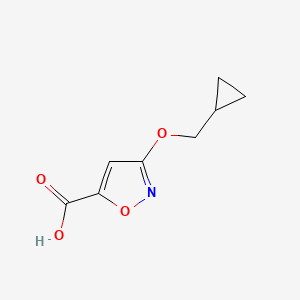
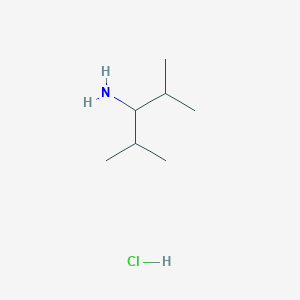
![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
